2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol
CAS No.:
Cat. No.: VC16825247
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+ |
| Standard InChI Key | NDDTVAFAYUKYFT-FYWRMAATSA-N |
| Isomeric SMILES | CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)C)O |
| Canonical SMILES | CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)C)O |
Introduction
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a complex organic compound featuring a pyrazole ring, a hydroxyl group, and an imidoyl functional group. This compound belongs to the category of hydroxylated pyrazole derivatives, which are known for their diverse pharmacological properties. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with pyrazole derivatives.
Synthesis
The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol can be approached through various synthetic pathways. A common method involves the condensation reaction between 4-methylphenol and a suitable hydrazone derivative of an ethyl-substituted pyrazole. This reaction typically requires controlled conditions such as temperature and pH to facilitate the formation of the desired product while minimizing side reactions.
Characterization and Analysis
The yield and purity of the compound can be assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These methods are crucial for confirming the structure and ensuring the quality of the synthesized compound.
Comparison with Similar Compounds
Similar compounds, such as pyrazole derivatives, have shown diverse pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of functional groups in 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol may confer distinct pharmacological properties compared to other pyrazole derivatives.
Potential Applications
Given its structural features and potential biological activity, this compound may have applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further research is needed to explore its pharmacodynamics and pharmacokinetics fully.
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